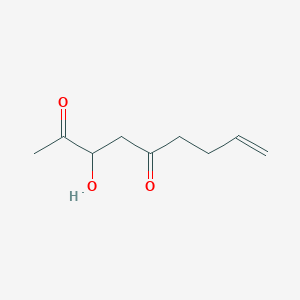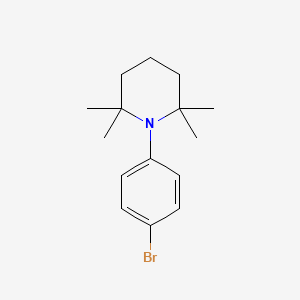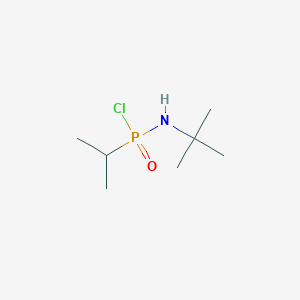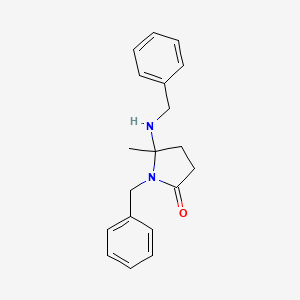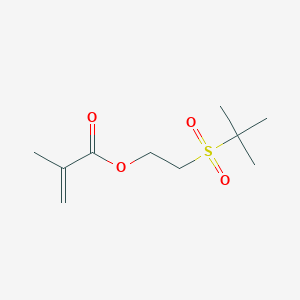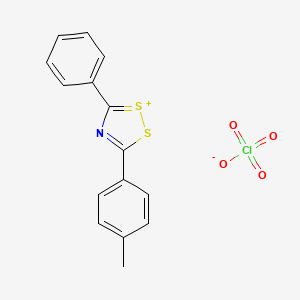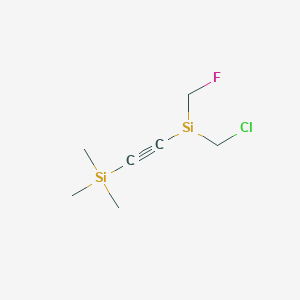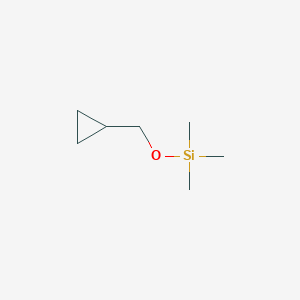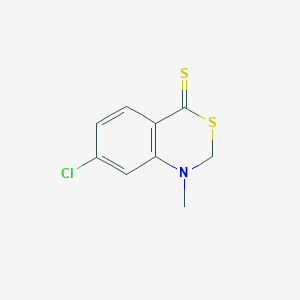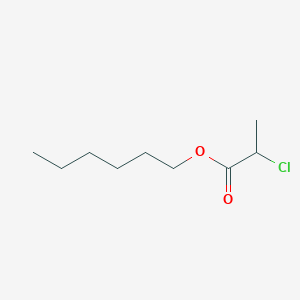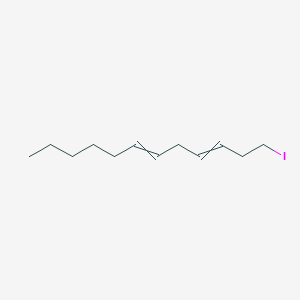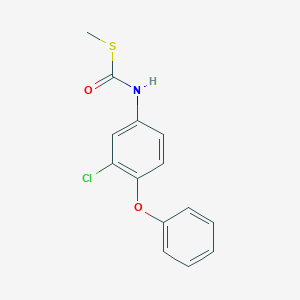
S-Methyl (3-chloro-4-phenoxyphenyl)carbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Methyl (3-chloro-4-phenoxyphenyl)carbamothioate: is a synthetic pyrethroid insecticide. It is known for its effectiveness against a wide range of pests, including Coleoptera, Diptera, and Hemiptera . This compound is highly soluble in most organic solvents but not in water, and it is considered moderately persistent in soil .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl (3-chloro-4-phenoxyphenyl)carbamothioate typically involves the reaction of 3-chloro-4-phenoxyphenyl isothiocyanate with methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, and involves the use of industrial reactors and purification systems.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, S-Methyl (3-chloro-4-phenoxyphenyl)carbamothioate is used as a reagent in various organic synthesis reactions. It is also studied for its reactivity and stability under different conditions.
Biology: In biology, this compound is used to study the effects of pyrethroid insecticides on various organisms. It is also used in research on insecticide resistance and the development of new pest control methods.
Medicine: In medicine, the compound is studied for its potential use in developing new drugs and treatments. Its effects on various biological pathways are of particular interest.
Industry: In industry, this compound is used in the formulation of insecticides for agricultural and non-agricultural applications. It is also used in the development of new pest control products.
Wirkmechanismus
The mechanism of action of S-Methyl (3-chloro-4-phenoxyphenyl)carbamothioate involves the disruption of the nervous system of insects. It targets sodium channels in nerve cells, leading to paralysis and death of the insect . The compound binds to the sodium channels, preventing the normal flow of sodium ions and disrupting nerve impulses.
Vergleich Mit ähnlichen Verbindungen
Fenvalerate: Another synthetic pyrethroid insecticide with similar properties and uses.
Esfenvalerate: The (S)-enantiomer of fenvalerate, known for its high potency and effectiveness.
Cypermethrin: A widely used pyrethroid insecticide with similar mechanisms of action.
Uniqueness: S-Methyl (3-chloro-4-phenoxyphenyl)carbamothioate is unique in its specific chemical structure, which gives it distinct properties and reactivity. Its effectiveness against a broad range of pests and its moderate persistence in soil make it a valuable tool in pest control.
Eigenschaften
CAS-Nummer |
80199-42-4 |
|---|---|
Molekularformel |
C14H12ClNO2S |
Molekulargewicht |
293.8 g/mol |
IUPAC-Name |
S-methyl N-(3-chloro-4-phenoxyphenyl)carbamothioate |
InChI |
InChI=1S/C14H12ClNO2S/c1-19-14(17)16-10-7-8-13(12(15)9-10)18-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |
InChI-Schlüssel |
SXCKZPGLBLTXSD-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=O)NC1=CC(=C(C=C1)OC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


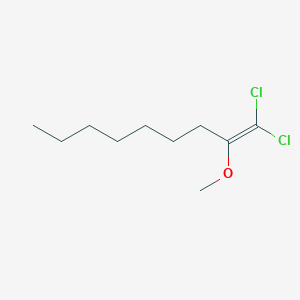
![1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy-](/img/structure/B14424471.png)
